Cas no 104500-98-3 (1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde)

1-(2-Propyn-1-yl)-1H-pyrrole-3-carboxaldehyde is a versatile heterocyclic aldehyde featuring a pyrrole core functionalized with a propynyl group and a formyl substituent. This compound is of interest in organic synthesis due to its reactive aldehyde group and alkyne moiety, enabling diverse transformations such as nucleophilic additions, cycloadditions, and cross-coupling reactions. Its structure makes it a valuable intermediate for constructing complex heterocycles, pharmaceuticals, and functional materials. The propynyl group enhances reactivity in click chemistry applications, while the pyrrole scaffold contributes to its utility in medicinal chemistry and material science. The compound is typically handled under inert conditions due to its sensitivity.
1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde structure
104500-98-3 structure
Product Name:1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde
CAS No:104500-98-3
MF:C8H7NO
MW:133.147281885147
CID:126241
PubChem ID:13604945
Update Time:2025-08-04

1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde
    • 1H-Pyrrole-3-carboxaldehyde,1-(2-propyn-1-yl)-
    • 1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
    • EN300-4266000
    • 1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde
    • AKOS014320490
    • SCHEMBL10428457
    • 1-prop-2-ynylpyrrole-3-carbaldehyde
    • PLGVJKUMVUANRG-UHFFFAOYSA-N
    • 104500-98-3
    • 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde
    • Z1255458893
    • Inchi: 1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2
    • InChI Key: PLGVJKUMVUANRG-UHFFFAOYSA-N
    • SMILES: O=CC1C=CN(CC#C)C=1

Computed Properties

  • Exact Mass: 133.052763847g/mol
  • Monoisotopic Mass: 133.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 22Ų

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Additional information on 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde

Introduction to 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde (CAS No. 104500-98-3)

1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 104500-98-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a pyrrole core substituted with an acrylate group and an alkyne moiety, making it a versatile intermediate for synthesizing biologically active molecules. The unique structural attributes of this compound have garnered attention in recent years, particularly for its potential applications in drug discovery and material science.

The molecular structure of 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde consists of a five-membered aromatic ring containing nitrogen, functionalized with a propargyl group at the 2-position and an aldehyde group at the 3-position. This configuration imparts distinct reactivity, enabling participation in various chemical transformations such as condensation reactions, cyclization, and metal-catalyzed coupling processes. The presence of both electrophilic and nucleophilic sites makes it an invaluable building block for constructing complex scaffolds.

In the context of pharmaceutical development, 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde has been explored as a precursor for several therapeutic agents. Its pyrrole moiety is a common structural motif in bioactive molecules, including antiviral, anticancer, and anti-inflammatory compounds. Recent studies have highlighted its role in synthesizing small-molecule inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and neurodegeneration. The aldehyde functionality further enhances its utility by allowing conjugation with amines or thiols through Schiff base formation or Michael addition reactions.

One of the most compelling aspects of 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde is its potential in medicinal chemistry due to its ability to form stable complexes with transition metals. For instance, palladium-catalyzed cross-coupling reactions leveraging this compound have been employed to generate novel heterocyclic derivatives with enhanced pharmacological properties. These transformations are particularly relevant in the development of targeted therapies, where precise molecular design is critical for achieving high selectivity and efficacy.

The compound's reactivity also extends to its application in material science, where it serves as a precursor for functional polymers and coatings. The incorporation of pyrrole derivatives into polymer matrices can impart conductive or luminescent properties, making them suitable for use in organic electronics, sensors, and light-emitting diodes (OLEDs). Additionally, the alkyne group facilitates polymerization via click chemistry approaches, enabling the creation of tailored materials with specific mechanical and thermal characteristics.

Recent advancements in synthetic methodologies have further expanded the utility of 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde. For example, transition-metal-free C-H activation techniques have enabled direct functionalization of the pyrrole ring without relying on pre-functionalized substrates. Such innovations have streamlined synthetic routes and reduced costs associated with producing derivatives for drug discovery programs. Moreover, computational modeling studies have predicted new derivatives of this compound with improved binding affinities to biological targets, guiding experimental efforts toward more effective therapeutic candidates.

The safety profile of 1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde is another critical consideration in its application. While not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure worker safety during synthesis and purification processes. Standard laboratory practices such as wearing personal protective equipment (PPE) and working under inert atmospheres are recommended when handling this compound.

In conclusion,1-(2-propyn-1-yl)-1H-Pyrrole-3-carboxaldehyde (CAS No. 104500-98-3) represents a promising chemical entity with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for developing novel therapeutics and advanced materials. As research continues to uncover new synthetic strategies and biological functions associated with this compound, its importance in scientific innovation is expected to grow further.

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